molecular formula C17H14ClN3O2 B11270285 N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11270285
M. Wt: 327.8 g/mol
InChI Key: WMHLUWQHTSUJTQ-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Substitution Reaction:

    Amidation: The final step involves the amidation of the quinazolinone derivative with 3-bromopropanoic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit kinases or other enzymes involved in cell signaling, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 6-chloro-2-phenyl-4(3H)-quinazolinone.

    Chlorophenyl Derivatives: Compounds like 4-chlorophenylacetic acid and 4-chlorophenylhydrazine.

Uniqueness

“N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” is unique due to the combination of the quinazolinone core and the 4-chlorophenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H14ClN3O2/c18-12-5-7-13(8-6-12)20-16(22)9-10-21-11-19-15-4-2-1-3-14(15)17(21)23/h1-8,11H,9-10H2,(H,20,22)

InChI Key

WMHLUWQHTSUJTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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